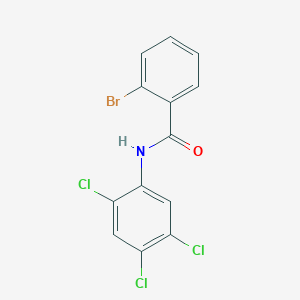
3-chloro-N-(1,1-dimethylpropyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1,1-dimethylpropyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, making it an attractive target for the treatment of various diseases, including cancer and autoimmune disorders.
作用機序
TAK-659 works by selectively inhibiting the activity of BTK, a protein kinase that is essential for the development and activation of B-cells. BTK is involved in the signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B-cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the activation of B-cells and reduce the production of cytokines, which are involved in the inflammatory response. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its potency and selectivity for BTK, making it an attractive target for the treatment of various diseases. However, one of the limitations of TAK-659 is its potential toxicity, which may limit its use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration of TAK-659 for different diseases.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of TAK-659 as a combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Another direction is the development of more potent and selective BTK inhibitors that may have fewer side effects. Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in clinical settings.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 3-chlorobenzothiophene-2-carboxylic acid with 1,1-dimethylpropylamine in the presence of a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide). The resulting intermediate is then subjected to further reactions, including chlorination and amidation, to yield the final product.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in reducing the severity of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
特性
IUPAC Name |
3-chloro-N-(2-methylbutan-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-4-14(2,3)16-13(17)12-11(15)9-7-5-6-8-10(9)18-12/h5-8H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFJWJQHYHISNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methylbutan-2-yl)-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)
![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)

amino]phenol](/img/structure/B5707073.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)


